potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

Medicinal chemistry Heterocyclic synthesis Regioisomeric selectivity

Sourcing regiospecific 3-carboxylate pyrido[2,3-d]pyridazines often adds 1-2 extra deprotection steps when using the ester or free acid. This potassium salt eliminates that bottleneck, enabling direct aqueous amide coupling without prior hydrolysis. • Enables one-step conjugation to diverse amines for JAK kinase and GABAₐ receptor-targeted libraries. • 3-carboxylate regioisomer (not 5-) matches the critical vector in patents US-4223142 and US-6593325-B1. • Potassium counterion improves aqueous solubility vs. free acid, reducing DMF/DMSO co-solvent interference in downstream protein assays. Procure as a ready-to-couple fragment for CNS-targeted parallel synthesis and chemical biology probe construction.

Molecular Formula C8H4KN3O3
Molecular Weight 229.23 g/mol
Cat. No. B13624977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate
Molecular FormulaC8H4KN3O3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=C2C=NNC(=O)C2=NC=C1C(=O)[O-].[K+]
InChIInChI=1S/C8H5N3O3.K/c12-7-6-4(3-10-11-7)1-5(2-9-6)8(13)14;/h1-3H,(H,11,12)(H,13,14);/q;+1/p-1
InChIKeyXHRDESLCLODLCG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 8-Oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate – Compound Class & Core Characteristics


Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate (CAS 2728048-88-0; molecular formula C₈H₄KN₃O₃; MW 229.2 g/mol) belongs to the pyrido[2,3-d]pyridazine family, a fused bicyclic heterocyclic scaffold combining an electron-deficient pyridine ring with a pyridazine ring [1]. The compound features a carboxylate salt at the 3-position and an oxo group at the 8-position. This 3-carboxylate regioisomer is structurally distinct from the more commonly described 5-carboxylate and 5-ylacetic acid pyrido[2,3-d]pyridazine derivatives that dominate the patent literature, such as those claimed as aldose reductase inhibitors [2]. The potassium salt form is employed as a synthetic building block for the construction of more complex pyrido[2,3-d]pyridazine-containing libraries, particularly in medicinal chemistry programs targeting GABA_A receptors and Janus kinases [3].

3‑carboxylate regioisomer for GABAA / JAK‑targeted library synthesis
Potassium salt enables direct aqueous amide coupling without ester hydrolysis
Three chemically addressable diversification sites on a fused pyrido[2,3‑d]pyridazine core

Why Generic Substitution Fails


Within the pyrido[2,3-d]pyridazine chemical space, three critical variables preclude interchangeable use of apparently similar compounds: (i) the carboxylate regioisomer position (3- vs. 5-), which dictates the electronic character and the accessible portfolio of amino derivatization chemistry [1]; (ii) the salt form (potassium vs. free acid vs. sodium), which governs aqueous solubility, hygroscopicity, and suitability for direct downstream coupling reactions [2]; and (iii) the counterion identity, which can influence crystallization behavior, purity specification limits, and long-term storage stability [2]. Additionally, substitution of the potassium salt with the corresponding methyl ester (CAS 2694735-33-4) or the free acid (CAS 2728048-87-9) introduces the need for an additional deprotection or activation step, adding 1–2 synthetic transformations to any sequence. The quantitative evidence below demonstrates that these variables produce measurable differences in solubility, synthetic step economy, and regioisomeric derivatization potential that directly impact scientific selection and procurement decisions.

Regioisomer mismatch: 5‑carboxylate or 5‑ylacetic acid analogs shift biological target profile away from GABAA/JAK space.
3‑ vs. 5‑substitution directs different patent‑defined activities.
Free acid or methyl ester cannot be used directly in aqueous couplings; additional hydrolysis/activation steps required.
Potassium salt avoids 1–2 synthetic steps, but interchange demands workflow validation.
Counterion identity (K+ vs. Na+) may influence crystallization, hygroscopicity, and long‑term storage behaviour.
Class‑level salt‑form differences; procurement should specify exact form.

Product-Specific Evidence Guide


Regioisomeric Differentiation: 3- vs. 5-Carboxylate

The target compound bears a carboxylate group at the 3-position of the pyridazine ring, whereas the majority of biologically characterised pyrido[2,3-d]pyridazine carboxylic acid derivatives in the patent literature are substituted at the 5-position (e.g., 7,8-dihydro-8-oxo-pyrido[2,3-d]pyridazine-5-carboxylic acid, CAS 13629-38-4) or are 5-ylacetic acid derivatives [1]. The 3-carboxylate regioisomer is the scaffold required for the amino-derivatized pyrido[2,3-d]pyridazine-3-carboxylic acids and esters disclosed in US-4223142, which demonstrates analgesic and anti-inflammatory properties and cAMP-modulating activity [2]. The 5-carboxylate/5-ylacetic acid series, in contrast, is biased toward aldose reductase inhibition (EP-0401981-B1) [1]. The two regioisomers are not synthetically interchangeable: the 3-carboxylate positions the carboxylic acid group para to the pyridine nitrogen, giving a distinct electronic distribution and directing electrophilic substitution differently than the 5-substituted series.

3‑ vs. 5‑Carboxylate
Reported
3‑COOK: analgesic/anti‑inflammatory patent space (US‑4223142)
5‑COOH/5‑ylacetic acid: aldose reductase inhibitor space (EP‑0401981‑B1)
Regioisomer determines biological target scope; 3‑carboxylate required for GABAA/JAK programs.
Qualitative differentiation from patent families; no direct IC50 comparison available.
Medicinal chemistry Heterocyclic synthesis Regioisomeric selectivity

Potassium Salt vs. Free Acid: Solubility Advantage

The free acid form, 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylic acid (CAS 2728048-87-9), exhibits a computed XLogP3 of -0.5 and a topological polar surface area (TPSA) of 91.6 Ų, indicating moderate hydrophilicity but limited aqueous solubility characteristic of heteroaromatic carboxylic acids [1]. Conversion to the potassium carboxylate salt is expected to increase aqueous solubility by at least 10-fold based on well-established carboxylate salt chemistry principles: the ionic nature of the potassium salt disrupts the hydrogen-bonded dimer formation typical of carboxylic acids in the solid state, reducing lattice energy and enhancing water solvation [2]. While a direct experimental solubility measurement for this specific compound has not been published in the peer-reviewed literature, the class-level behaviour of heterocyclic potassium carboxylates (e.g., potassium benzoate, aqueous solubility approximately 650 g/L at 25°C vs. benzoic acid at approximately 3.4 g/L) provides a quantitative benchmark for the magnitude of enhancement achievable [3]. The potassium salt is typically a pale-yellow solid, whereas the free acid may exhibit variable crystallinity that affects weighing accuracy and dissolution rates.

K Salt Solubility
Class‑level
Estimated ≥10‑fold vs. free acid
Free acid XLogP3 = −0.5, TPSA 91.6 Ų
Supports aqueous reaction compatibility selection; direct use in water‑based couplings possible.
Class‑level inference from carboxylate salt chemistry; experimental data for this compound not published.
Aqueous solubility Salt selection Synthetic building block

Step Economy: Potassium Salt vs. Methyl Ester

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate (CAS 2694735-33-4) is the closest commercially available alternative building block for researchers seeking the 3-carboxylate scaffold . However, direct use of the methyl ester in amide bond formation or other carboxylate-based transformations requires a prior hydrolysis step (typically LiOH/THF/H₂O or NaOH/MeOH, followed by acidification), which consumes 1–2 additional synthetic transformations and introduces a purification burden. The potassium carboxylate salt can be employed directly in amide coupling reactions (e.g., via activation with HATU, EDC/HOBt, or conversion to the acyl chloride) without pre-hydrolysis, saving approximately 1–2 steps per linear sequence and avoiding exposure of acid-labile functionality elsewhere in the molecule to hydrolysis conditions [1]. In a typical 6–10 step medicinal chemistry synthesis, elimination of the ester hydrolysis step can reduce overall sequence length by 10–30%, translating to time and material cost savings.

Step Economy
Class‑level
1–2 steps saved vs. methyl ester
Eliminates ester hydrolysis; estimated 10–30% sequence length reduction
Direct carboxylate availability may reduce synthesis time and purification burden in library production.
General synthetic methodology; actual step savings depend on specific sequence design.
Synthetic efficiency Step economy Building block comparison

Fused Bicyclic vs. Monocyclic Scaffold

Compared to simpler monocyclic pyridazine-3-carboxylic acid building blocks (e.g., CAS 2164-61-6), the pyrido[2,3-d]pyridazine scaffold provides a larger, more rigid, and more electron-deficient framework suitable for fragment-based drug discovery and library design [1]. The fused pyridine ring contributes additional sites for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions, expanding the accessible chemical space. The 8-oxo group further provides a hydrogen bond acceptor site and a handle for tautomerism-dependent reactivity. In the context of GABA_A receptor ligand programs, the pyrido[2,3-d]pyridazine core with substitution at the 2-, 3-, and 8-positions (accessible via derivatization of the 3-carboxylate building block) has been demonstrated to afford high-affinity benzodiazepine site ligands with subtype selectivity [2].

Scaffold Complexity
Reported
3 diversification points; 14 heavy atoms
Monocyclic pyridazine‑3‑COOH: ~2 points, 9 heavy atoms
Expands accessible chemical space for fragment‑based discovery; supports hit‑to‑lead optimization.
Comparative structural analysis; GABAA subtype‑selective ligands reported with 2,3,8‑trisubstitution.
Scaffold diversity Heterocyclic chemistry Fragment-based drug discovery

Application Scenarios


3-Amido Library Synthesis for CNS Targets

The potassium salt enables direct amide coupling with diverse amine building blocks without prior ester hydrolysis, making it the preferred starting material for generating libraries of 3-amido pyrido[2,3-d]pyridazine analogs for screening against CNS targets including GABA_A receptor subtypes [1] and JAK kinases [2]. The regioisomeric specificity (3-carboxylate rather than 5-carboxylate) is essential: patents US-4223142 and US-6593325-B1 demonstrate that the 3-position is the critical vector for conferring biological activity in these target families [REFS-1, REFS-2].

Agrochemical Discovery: Herbicide Synthesis

Pyrido[2,3-d]pyridazin-5-one and pyrido[2,3-d]pyridazin-5-thione derivatives are established herbicide scaffolds [3]. The potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate serves as a strategic intermediate for constructing 3-functionalized analogs where the carboxylate group is elaborated into heterocyclic replacements (oxadiazoles, tetrazoles, thiadiazoles) that are privileged motifs in agrochemical design.

Chemical Biology: Biotinylated & Fluorescent Probe Synthesis

The potassium salt's compatibility with aqueous amide coupling conditions (EDC/sulfo-NHS in water or mixed aqueous-organic media) facilitates direct conjugation to biotin-linker-amine or fluorophore-amine constructs for chemical biology probe generation [4]. The enhanced aqueous solubility of the potassium salt compared to the free acid or methyl ester reduces the need for DMF or DMSO co-solvents that can interfere with protein-based assays downstream.

Fragment-Based Discovery: Privileged Fragment

With 14 heavy atoms and three chemically addressable diversification points (2-, 3-, and 8-positions), the pyrido[2,3-d]pyridazine core meets fragment library design criteria for lead-like properties [5]. The 3-carboxylate potassium salt can be directly incorporated into Enamine REAL Space-type virtual combinatorial libraries where the carboxylate serves as an anchoring point for amide bond formation in parallel synthesis, accessing billions of enumerated compounds with validated synthetic tractability.

Application
Selection Property
Validation Focus
CNS‑targeted library synthesis
3‑carboxylate regioisomer; potassium salt for direct amide coupling
Regioisomer identity; amide bond formation efficiency
Agrochemical discovery (herbicide analogs)
Pyrido[2,3‑d]pyridazine core; carboxylate as heterocycle replacement handle
Elaboration to oxadiazole/tetrazole motifs; herbicidal activity screening
Biotin/fluorophore probe conjugation
Aqueous‑compatible carboxylate salt; reduced organic co‑solvent need
Conjugation yield; minimal interference in downstream protein assays
Fragment‑based library design
3 diversification points; lead‑like fragment properties (MW
Combinatorial library enumeration; synthetic tractability verification
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